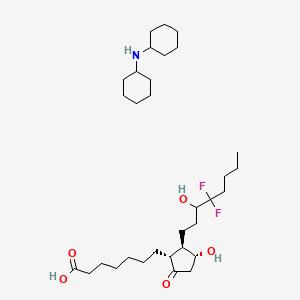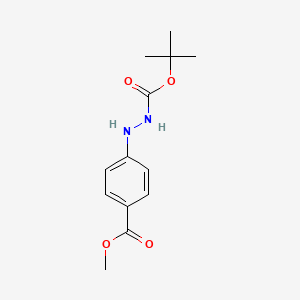![molecular formula C11H7ClN4 B8605881 4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8605881.png)
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a pyridin-3-yl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically involves the reaction of a boronic acid derivative with a halogenated pyrrolo[2,3-d]pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and environmentally benign reagents is crucial for industrial applications.
化学反应分析
Types of Reactions
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while coupling reactions can produce complex heterocyclic compounds.
科学研究应用
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Biological Research: Used in studies to understand the molecular mechanisms of various diseases, including cancer.
Chemical Biology: Employed as a tool compound to investigate biological pathways and molecular targets.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell growth and survival . The binding of the compound to the active site of the kinase prevents the phosphorylation of target proteins, thereby inhibiting downstream signaling events.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Quinazoline: A well-known scaffold in medicinal chemistry with various biological activities.
Uniqueness
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the pyridin-3-yl group enhances its potential as a versatile scaffold for drug development.
属性
分子式 |
C11H7ClN4 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC 名称 |
4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-9-8-3-5-14-11(8)16-10(15-9)7-2-1-4-13-6-7/h1-6H,(H,14,15,16) |
InChI 键 |
HXTYULXZDSUNMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=CN3)C(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-3-methyl-, 1-oxide](/img/structure/B8605810.png)












